molecular formula C24H17FN4 B14967075 N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14967075
M. Wt: 380.4 g/mol
InChI Key: XZDMODLRKIHUHR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic amines. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid (HCl) to facilitate the substitution reaction . The general reaction scheme can be represented as follows:

    Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    Reagents: Aromatic amines (e.g., 4-fluoroaniline, diphenylamine)

    Catalyst: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted position.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and cancer pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its fluorophenyl and diphenyl substitutions contribute to its enhanced binding affinity and selectivity towards certain molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H17FN4

Molecular Weight

380.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H17FN4/c25-18-11-13-19(14-12-18)28-23-22-21(17-7-3-1-4-8-17)15-29(24(22)27-16-26-23)20-9-5-2-6-10-20/h1-16H,(H,26,27,28)

InChI Key

XZDMODLRKIHUHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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